molecular formula C18H19NO4 B11986475 2-[2-(4,4-Dimethyl-2,6-dioxocyclohexyl)ethyl]isoindole-1,3-dione

2-[2-(4,4-Dimethyl-2,6-dioxocyclohexyl)ethyl]isoindole-1,3-dione

Cat. No.: B11986475
M. Wt: 313.3 g/mol
InChI Key: QNHSSHQZGOFLSX-UHFFFAOYSA-N
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Description

2-(2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound that belongs to the class of nitrogen-containing heterocycles This compound is characterized by its unique structure, which includes a cyclohexyl ring with two ketone groups, an ethyl chain, and an isoindole dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE typically involves the condensation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with β-benzoylacrylic acid under Michael reaction conditions . The reaction is carried out in ethanol in the presence of an alkali catalyst, such as sodium ethoxide, to form the desired adduct . The reaction mixture is then neutralized with acetic acid and the product is isolated by crystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoindole dione moiety.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to its combination of a cyclohexyl ring with an isoindole dione moiety. This structure provides it with distinct chemical properties and reactivity, making it valuable for various synthetic applications .

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

2-[2-(4,4-dimethyl-2,6-dioxocyclohexyl)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C18H19NO4/c1-18(2)9-14(20)13(15(21)10-18)7-8-19-16(22)11-5-3-4-6-12(11)17(19)23/h3-6,13H,7-10H2,1-2H3

InChI Key

QNHSSHQZGOFLSX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)CCN2C(=O)C3=CC=CC=C3C2=O)C

Origin of Product

United States

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